N-tert-butyl-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
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Overview
Description
N-tert-butyl-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a complex organic compound with a unique structure that includes a nitro group, a tert-butyl group, and a dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves multiple steps
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization, chromatography, and distillation .
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under suitable conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Palladium catalysts, bases like potassium carbonate, and aryl halides for Suzuki-Miyaura reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while Suzuki-Miyaura coupling can introduce various aryl or alkyl groups .
Scientific Research Applications
N-tert-butyl-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and electronic materials
Mechanism of Action
The mechanism of action of N-tert-butyl-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The nitro group can undergo reduction, the dioxaborolane moiety can participate in cross-coupling reactions, and the tert-butyl group can provide steric hindrance, influencing the reactivity and selectivity of the compound .
Comparison with Similar Compounds
Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
- tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Uniqueness
N-tert-butyl-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is unique due to the combination of its functional groups, which provide a versatile platform for various chemical transformations. The presence of the nitro group, tert-butyl group, and dioxaborolane moiety allows for a wide range of reactions and applications, making it a valuable compound in research and industry .
Biological Activity
N-tert-butyl-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a complex organic compound notable for its unique structure that incorporates a nitro group, a tert-butyl group, and a dioxaborolane moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.
The molecular formula of this compound is C17H25BN2O5 with a molecular weight of approximately 348.2018 g/mol. The compound's structure is characterized by the presence of functional groups that facilitate various chemical reactions and biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Reduction of Nitro Group : The nitro group can be reduced to an amine under specific conditions, which may enhance the compound's reactivity and biological efficacy.
- Dioxaborolane Moiety : This component can participate in cross-coupling reactions, making it a valuable building block in synthetic organic chemistry.
- Steric Hindrance : The tert-butyl group provides steric hindrance that can influence the selectivity and reactivity of the compound in biological systems.
Biological Activity
Research indicates that this compound exhibits significant biological activities:
- Antiparasitic Activity : Preliminary studies suggest that derivatives of this compound may possess antiparasitic properties. For example, modifications to the dioxaborolane moiety have been shown to enhance activity against certain parasites while balancing metabolic stability .
Table 1: Biological Activity Overview
Case Studies
- Antiparasitic Activity Evaluation : In a study evaluating various derivatives of similar compounds, it was found that modifications at specific positions significantly influenced both activity and metabolic stability. For instance, certain pyridyl substitutions led to decreased potency but improved solubility .
- Enzyme Interaction : The compound's ability to inhibit enzymes such as NS5B has been documented. In vitro assays indicated that specific analogs demonstrated low IC50 values (e.g., <50 nM), suggesting potent inhibitory effects against viral replication pathways .
Properties
IUPAC Name |
N-tert-butyl-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BN2O5/c1-15(2,3)19-14(21)11-8-12(10-13(9-11)20(22)23)18-24-16(4,5)17(6,7)25-18/h8-10H,1-7H3,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOGJLCAUYCKDQQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)NC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BN2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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